molecular formula C25H33N3O2 B5145742 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol

4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol

Cat. No. B5145742
M. Wt: 407.5 g/mol
InChI Key: XOJAHHNAJVBGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol, also known as Pridopidine, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It belongs to the class of dopamine stabilizers and has been shown to have a positive effect on motor function and cognitive abilities.

Mechanism of Action

4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol works by stabilizing the levels of dopamine in the brain, which is a key neurotransmitter involved in motor function and cognitive abilities. It binds to sigma-1 receptors, which are located in the endoplasmic reticulum of cells and modulate various cellular processes, including calcium signaling, protein folding, and stress response. By binding to sigma-1 receptors, 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol modulates the release of dopamine and enhances its signaling, leading to improved motor function and cognitive abilities.
Biochemical and Physiological Effects:
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol has been shown to have several biochemical and physiological effects, including the modulation of dopamine signaling, the enhancement of neuroprotection, and the reduction of oxidative stress. It has also been shown to improve mitochondrial function and reduce inflammation, which are important factors in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol for lab experiments is its ability to improve motor function and cognitive abilities in animal models of neurological disorders. This makes it a valuable tool for studying the underlying mechanisms of these disorders and for testing potential therapeutic interventions. However, one of the limitations of 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol, including the investigation of its potential therapeutic effects on other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Further studies are also needed to elucidate the underlying mechanisms of its neuroprotective effects and to optimize its pharmacokinetic properties. Additionally, the development of more efficient synthesis methods and the optimization of its formulation for clinical use are important areas of future research.
Conclusion:
In conclusion, 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol is a promising small molecule drug that has been developed as a potential treatment for various neurological disorders. It has been shown to improve motor function and cognitive abilities, and has several biochemical and physiological effects that make it a valuable tool for studying these disorders. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol involves several steps, including the reaction of 4-(bromomethyl)phenol with 1-(piperidin-4-yl)methanamine, followed by the reaction of the resulting product with 3-(4-phenylpiperazine-1-yl)propanoic acid. The final step involves the reduction of the ketone group using sodium borohydride to yield 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol. The synthesis method has been optimized to achieve a high yield and purity of the final product.

Scientific Research Applications

4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol has been extensively studied for its potential therapeutic effects on various neurological disorders, including Huntington's disease, Parkinson's disease, and schizophrenia. It has been shown to improve motor function, cognitive abilities, and reduce involuntary movements in preclinical and clinical studies. 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol has also been investigated for its neuroprotective effects and its ability to modulate dopamine signaling.

properties

IUPAC Name

3-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c29-24-9-6-22(7-10-24)20-26-14-12-21(13-15-26)8-11-25(30)28-18-16-27(17-19-28)23-4-2-1-3-5-23/h1-7,9-10,21,29H,8,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJAHHNAJVBGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[3-Oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol

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